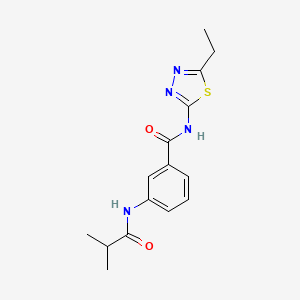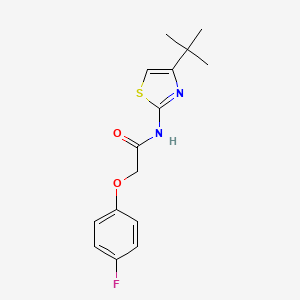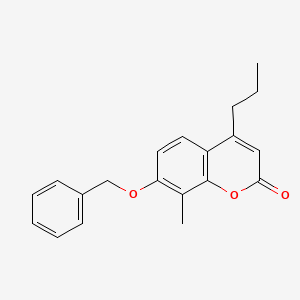
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide and related compounds involves multiple steps, including catalytic hydrogenation and reactions with different chemical agents. For example, a novel Pd/C catalyst with high activity and selectivity was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, highlighting the role of catalytic processes in achieving high purity and yield in the synthesis of complex organic compounds (Zhang Qun-feng, 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide, such as N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, has been determined by various analytical techniques, including 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis. These studies reveal complex molecular geometries and confirm the precise arrangements of functional groups within the molecules (Z. Ping, 2007).
Chemical Reactions and Properties
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide participates in various chemical reactions, reflecting its reactive nature and potential as an intermediate in organic synthesis. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], prepared via direct fluorination, demonstrates the compound's ability to undergo site-selective electrophilic fluorination, indicating its versatility in chemical transformations (R. Banks, M. K. Besheesh, E. Tsiliopoulos, 1996).
Physical Properties Analysis
The physical properties, such as crystal structure and intermolecular interactions, of compounds similar to N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide have been extensively studied. For example, the analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides reveals detailed information about their crystal packing, hydrogen bonding, and other non-covalent interactions, which are crucial for understanding the material's physical stability and solubility (N. Boechat, M. Bastos, L. C. Maciel, W. B. Kover, S. Wardell, J. Wardell, 2011).
Wirkmechanismus
Target of Action
Oprea1_626247, also known as Palazestrant (OP-1250), is primarily targeted towards the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of breast cancer cells, particularly in ER-positive, human epidermal growth factor receptor 2-negative (HER2–) metastatic breast cancer .
Mode of Action
Palazestrant is a small molecule oral complete ER antagonist (CERAN) and selective ER degrader (SERD) that binds the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER . This interaction with its targets results in the inhibition of ER-driven transcriptional activity, thereby limiting the growth and proliferation of breast cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Palazestrant is the ER signaling pathway. By inhibiting ER-driven transcriptional activity, Palazestrant disrupts the normal signaling pathway, leading to a decrease in the growth and proliferation of breast cancer cells .
Pharmacokinetics
It is known that the plasma exposure of both palazestrant and its main metabolite increases in an approximately dose-proportional manner
Result of Action
The molecular and cellular effects of Palazestrant’s action primarily involve the inhibition of ER-driven transcriptional activity. This results in a decrease in the growth and proliferation of breast cancer cells, thereby potentially slowing the progression of ER-positive, HER2– metastatic breast cancer .
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-20-12-5-2-10(3-6-12)8-15(19)18-14-7-4-11(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUCPBFSGYMTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-allyl-2-{[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5764091.png)

![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)
![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)
![4-amino-5-[(3,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5764118.png)
![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
![N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5764139.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)

![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)
![2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide](/img/structure/B5764175.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5764182.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)